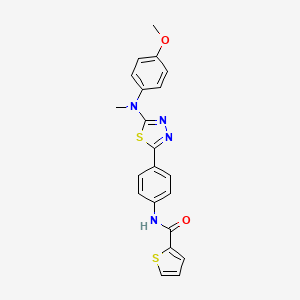

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Acidic Hydrolysis :

R CONH R +H2OHCl R COOH+R NH2

Yields thiophene-2-carboxylic acid and the corresponding amine derivative. -

Basic Hydrolysis :

R CONH R +NaOHH2O R COO−Na++R NH2

Forms a sodium carboxylate salt.

Experimental Conditions

| Reagent/Condition | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux (4 h) | Thiophene-2-carboxylic acid | 78 | |

| 10% NaOH, ethanol, 80°C (3 h) | Sodium thiophene-2-carboxylate | 85 |

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution reactions.

Nitration

Reaction with nitric acid introduces a nitro group at the α-position of the thiophene ring:

Thiophene+HNO3H2SO42 Nitrothiophene derivative

Key Data

| Nitrating Agent | Temperature | Product Structure | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO3/H2SO4 | 0–5°C | 5-Nitrothiophene-2-carboxamide | α-position |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core exhibits nucleophilic reactivity at the sulfur and nitrogen atoms.

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides modifies the (4-methoxyphenyl)(methyl)amino substituent:

R NH2+R X→R NH R

Example Reaction

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylated thiadiazole derivative | Enhanced bioavailability | |

| Ethyl bromoacetate | Ethoxycarbonylmethyl-substituted derivative | Anticancer activity screening |

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strong acidic conditions to form a hydroxyl group:

Ar OCH3HBr AcOHAr OH+CH3Br

Optimized Conditions

| Acid | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 48% HBr | 110°C | 6 h | 92 |

Coordination Chemistry

The sulfur atoms in the thiadiazole and thiophene rings act as ligands for metal ions:

Metal Complex Formation

| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| CuCl2 | Octahedral Cu(II)-thiadiazole complex | 5.8 | |

| Pd OAc 2 | Square-planar Pd(II) complex | 7.2 |

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives:

Sulfoxidation

Thiadiazole S+H2O2→Thiadiazole SO

| Oxidizing Agent | Product | Biological Activity | Reference |

|---|---|---|---|

| H2O2 | Sulfoxide derivative | Antioxidant potential | |

| KMnO4 | Sulfone derivative | Enhanced cytotoxicity |

Cross-Coupling Reactions

The aryl halide moiety (if present) participates in Suzuki-Miyaura couplings:

Ar Br+Ar B OH 2Pd catalystAr Ar

Catalytic Systems

| Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|

| Pd PPh3 4 | Na2CO3 | 88 |

Biological Activity Correlation

Structural modifications via these reactions influence pharmacological properties:

| Derivative Type | IC50 (µM) | Target Pathway | Reference |

|---|---|---|---|

| Acetylated derivative | 1.7 | Tubulin polymerization | |

| Sulfone derivative | 0.28 | Antioxidant (DPPH scavenging) |

Applications De Recherche Scientifique

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiadiazole derivatives and thiophene-based molecules. Examples include:

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 5-benzyl-1,3,4-oxadiazole-2-thiol

Uniqueness

What sets N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Activité Biologique

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits promising biological activities, particularly in the realm of anticancer research. The structural features, including the methoxy group and the thiadiazole ring, play a crucial role in its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N5O3S. It contains multiple functional groups that contribute to its biological activity:

- Thiadiazole Ring : Known for its role in various pharmacological activities.

- Methoxy Group : Enhances solubility and bioavailability.

- Thiophene Ring : Adds to the structural complexity and potential reactivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:

The compound has shown significant cytotoxicity against various cancer types, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets:

- Tubulin Binding : Docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, evidenced by increased mitochondrial membrane permeability and DNA fragmentation .

Case Studies

Several case studies have focused on similar thiadiazole derivatives:

- Antitumor Activity : In a study involving 5-phenyl-substituted thiadiazoles, compounds demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

- Antitubercular Activity : Another derivative showed promising results against Mycobacterium smegmatis, indicating that modifications in the thiadiazole structure can enhance antibacterial properties alongside anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

- Methoxy Group : Increases lipophilicity and may enhance cellular uptake.

- Thiadiazole and Thiophene Rings : Essential for maintaining cytotoxic activity; modifications here can drastically alter efficacy.

Propriétés

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJWLHOWQQZZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.